SB 415286

Catalog No.
S542620
CAS No.
264218-23-7
M.F
C16H10ClN3O5
M. Wt
359.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB 415286

CAS Number

264218-23-7

Product Name

SB 415286

IUPAC Name

3-(3-chloro-4-hydroxyanilino)-4-(2-nitrophenyl)pyrrole-2,5-dione

Molecular Formula

C16H10ClN3O5

Molecular Weight

359.72 g/mol

InChI

InChI=1S/C16H10ClN3O5/c17-10-7-8(5-6-12(10)21)18-14-13(15(22)19-16(14)23)9-3-1-2-4-11(9)20(24)25/h1-7,21H,(H2,18,19,22,23)

InChI Key

PQCXVIPXISBFPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione, SB 415286, SB-415286, SB415286

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-]

Description

The exact mass of the compound 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione is 359.0309 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Regulation of Glucose Transport and Glycogen Synthase

Specific Scientific Field: Biochemistry and Endocrinology

Summary of the Application: SB 415286 has been used to explore the role of glycogen synthase kinase-3 (GSK3) in the regulation of glucose transport and glycogen synthase. GSK3 is inactivated by insulin and lithium, and like insulin, lithium also activates glycogen synthase (GS) via inhibition of GSK3 .

Methods of Application or Experimental Procedures: In the studies, lithium and SB 415286 were used as selective GSK3 inhibitors to establish the importance of GSK3 in the hormonal activation of glucose transport in terms of its effect on GS in L6 myotubes and 3T3-L1 adipocytes .

Results or Outcomes: Insulin, lithium, and SB 415286 all induced a significant inhibition of GSK3, which was associated with a marked dephosphorylation and activation of GS. In L6 myotubes, SB 415286 induced a much greater activation of GS (6.8-fold) compared to that elicited by insulin (4.2-fold) or lithium (4-fold) .

Reduction of Systemic Inflammation

Specific Scientific Field: Immunology and Pharmacology

Summary of the Application: SB 415286 has been found to reduce the systemic inflammation induced by endotoxic shock in a rat model of acute colitis .

Results or Outcomes: The administration of SB 415286 resulted in a reduction of systemic inflammation in the rat model .

Promotion of Axonal Growth and Recovery of Injured Adult CNS Neurons

Specific Scientific Field: Neuroscience

Summary of the Application: SB 415286 has been shown to increase axonal growth and promote the recovery of injured adult central nervous system (CNS) neurons .

Results or Outcomes: The administration of SB 415286 resulted in increased axonal growth and promoted the recovery of injured adult CNS neurons .

Inhibition of Cell Proliferation

Specific Scientific Field: Cell Biology and Oncology

Summary of the Application: SB 415286 has been used to study the effect of glycogen synthase kinase-3 (GSK3) inhibition on cell proliferation, particularly in neuroblastoma cells .

Results or Outcomes: The administration of SB 415286 resulted in the inhibition of cell proliferation in neuroblastoma cells .

Dysregulation of Protein Kinase GSK-3

Specific Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: SB 415286 has been used to study the dysregulation of the protein kinase glycogen synthase kinase 3 (GSK-3) in the development of type 2 diabetes mellitus . GSK-3 protein expression and kinase activity are elevated in diabetes, while selective GSK-3 inhibitors have shown promise as modulators of glucose metabolism and insulin sensitivity .

Results or Outcomes: The administration of SB 415286 resulted in the modulation of glucose metabolism and insulin sensitivity, showing promise in the treatment of type 2 diabetes mellitus .

Regulation of Glucose Metabolism

Summary of the Application: SB 415286 has been used to evaluate the role of GSK-3 in controlling glucose metabolism . Acute treatment of cultured human skeletal muscle cells with SB 415286 resulted in a dose-dependent activation of glycogen synthase (GS) .

Methods of Application or Experimental Procedures: In the studies, cultured human skeletal muscle cells were acutely treated with SB 415286, and the effects on GS were observed .

Results or Outcomes: Acute treatment of cultured human skeletal muscle cells with SB 415286 resulted in a dose-dependent activation of GS, with a maximally effective concentration of approximately 2 μmol/l .

SB 415286 is a synthetic organic compound known for its potent inhibitory effects on glycogen synthase kinase-3, an important enzyme involved in various cellular processes, including metabolism and cell signaling. The IUPAC name for SB 415286 is 3-[(3-chloro-4-hydroxyphenyl)amino]-4-(2-nitrophenyl)pyrrole-2,5-dione. It is characterized by a molecular weight of 359.72 Da and has the CAS registry number 264218-23-7. This compound is particularly notable for being equipotent at both the alpha and beta isoforms of glycogen synthase kinase-3, making it a valuable tool in pharmacological research aimed at understanding the role of this kinase in various diseases and biological processes .

There is no scientific literature readily available on the mechanism of action of this specific compound. N-aryl maleimides, the class this compound belongs to, can exhibit various biological activities depending on their structure. Some N-aryl maleimides have been studied for their potential antitumor and antibacterial properties []. However, the presence of the specific substituents in this compound and their influence on biological activity require further investigation.

Due to the lack of research on this specific compound, safety information is not available. However, N-aryl maleimides can exhibit some degree of toxicity []. The presence of a nitro group might also raise concerns about potential explosive properties under specific conditions. It is advisable to handle this compound with caution and consult with a qualified chemist for proper safety protocols if handling this material becomes necessary.

SB 415286 functions primarily as a competitive inhibitor of glycogen synthase kinase-3 by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. This inhibition alters downstream signaling pathways that are critical for cell cycle regulation and apoptosis. The compound has been shown to induce cell cycle arrest in various cell lines, specifically causing G2/M phase arrest through mechanisms involving the phosphorylation of cyclin-dependent kinase 2 and cyclin B .

The biological activity of SB 415286 extends to its ability to induce apoptosis, particularly in leukemic cells, through a mitochondria-dependent pathway. In studies involving neuroblastoma cell lines, SB 415286 has demonstrated significant antiproliferative effects, similar to those observed with lithium, another GSK-3 inhibitor. Notably, SB 415286 enhances the expression of SIRT2, a protein implicated in regulating cell proliferation and apoptosis . The compound's neuroprotective properties also highlight its potential in treating neurodegenerative diseases by preventing neuronal cell death induced by neurotoxins .

The synthesis of SB 415286 involves multiple steps typically associated with organic synthesis techniques. The precise synthetic route may vary, but it generally includes the formation of the pyrrole ring and subsequent functionalization to introduce the chloro and nitro groups. Detailed methodologies can be found in chemical literature focused on small molecule synthesis or specific studies regarding GSK-3 inhibitors .

SB 415286 is primarily used in research settings to investigate the role of glycogen synthase kinase-3 in various biological contexts. Its applications include:

  • Cancer Research: Investigating mechanisms of cancer cell proliferation and apoptosis.
  • Neurodegenerative Disease Studies: Exploring neuroprotective effects and potential therapeutic applications in conditions like Alzheimer's disease.
  • Metabolic Studies: Understanding glycogen metabolism and its regulation through GSK-3 inhibition .

Interaction studies involving SB 415286 have focused on its effects on various cellular pathways mediated by glycogen synthase kinase-3 inhibition. These studies have revealed that SB 415286 can modulate signaling pathways related to cell growth, differentiation, and apoptosis. For instance, it has been shown to interact with proteins involved in the cell cycle, such as cyclins and cyclin-dependent kinases, leading to altered cellular responses under stress conditions .

Several compounds exhibit structural or functional similarities to SB 415286, particularly those that also act as glycogen synthase kinase-3 inhibitors. A comparison of these compounds highlights the unique aspects of SB 415286:

Compound NameStructure TypePotency (Ki)Unique Features
SB 216763Maleimide9 nMStructurally distinct from SB 415286; also a GSK-3 inhibitor
LithiumInorganic compoundN/ANon-selective; affects multiple signaling pathways
AR-A014418Pyrrole derivative10 nMSelective for GSK-3 beta; different pharmacological profile

SB 415286 is distinguished by its high selectivity for both isoforms of glycogen synthase kinase-3 and its specific impact on apoptotic pathways without affecting mitochondrial release factors . This makes it a particularly valuable compound for elucidating the role of glycogen synthase kinase-3 in cellular signaling.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

359.0308981 g/mol

Monoisotopic Mass

359.0308981 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

264218-23-7

Wikipedia

SB-415286

Dates

Modify: 2023-08-15
1: Pizarro JG, Folch J, Esparza JL, Jordan J, Pallàs M, Camins A. A molecular
2: Yeste-Velasco M, Folch J, Jiménez A, Rimbau V, Pallàs M, Camins A. GSK-3 beta
3: Pizarro JG, Yeste-Velasco M, Rimbau V, Casadesús G, Smith MA, Pallàs M, Folch
4: MacAulay K, Hajduch E, Blair AS, Coghlan MP, Smith SA, Hundal HS. Use of

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